Cas no 142253-58-5 (Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate)

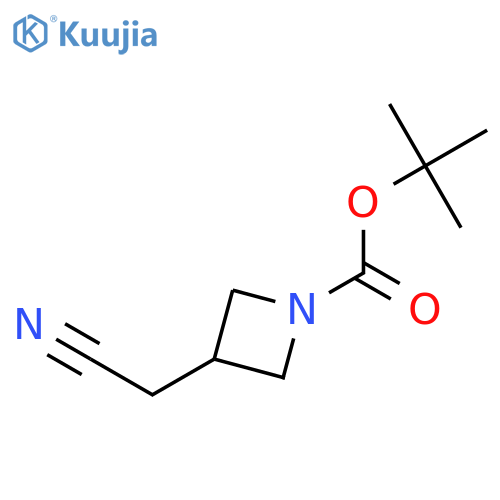

142253-58-5 structure

商品名:Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

CAS番号:142253-58-5

MF:C10H16N2O2

メガワット:196.246242523193

MDL:MFCD11035913

CID:135746

PubChem ID:53234188

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Boc-3-(Cyanomethyl)azetidine

- 1-Azetidinecarboxylic acid, 3-(cyanomethyl)-, 1,1-dimethylethyl ester

- tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

- 1-Azetidinecarboxylicacid, 3-(cyanomethyl)-, 1,1-dimethylethyl ester

- QRZNHJHKTCPFAO-UHFFFAOYSA-N

- 1-N-Boc-3-(cyanomethyl)azetidine

- 6946AA

- AB1006421

- AB0086090

- A26667

- 1-Azetidinecarboxylic acid,3-(cyanomethyl)-,1,1-

- AB6613

- SY243680

- 142253-58-5

- SB50692

- EN300-140004

- DTXSID40692847

- Pyridine, 2-(4-bromophenyl)-3,4,5,6-tetraphenyl-

- CS-0001916

- FT-0741561

- 2-(1-Boc-3-azetidinyl)acetonitrile

- tert-butyl3-(cyanomethyl)azetidine-1-carboxylate

- AKOS005258617

- MFCD11035913

- AS-44788

- SCHEMBL9696880

- Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

-

- MDL: MFCD11035913

- インチ: 1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4,6-7H2,1-3H3

- InChIKey: QRZNHJHKTCPFAO-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])(C([H])([H])C#N)C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 196.12100

- どういたいしつりょう: 196.121

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.3

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.089

- ふってん: 310.1°C at 760 mmHg

- フラッシュポイント: 141.3°C

- 屈折率: 1.482

- PSA: 53.33000

- LogP: 1.70488

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate セキュリティ情報

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-140004-0.5g |

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |

142253-58-5 | 95% | 0.5g |

$155.0 | 2023-02-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T66470-100mg |

tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate |

142253-58-5 | 95% | 100mg |

¥49.0 | 2024-07-18 | |

| abcr | AB450878-250 mg |

tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate; . |

142253-58-5 | 250MG |

€119.10 | 2023-07-18 | ||

| Chemenu | CM131600-1g |

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |

142253-58-5 | 95% | 1g |

$356 | 2021-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B893898-100mg |

tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate |

142253-58-5 | ≥95% | 100mg |

¥545.40 | 2022-09-29 | |

| Enamine | EN300-140004-2.5g |

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |

142253-58-5 | 95% | 2.5g |

$350.0 | 2023-02-15 | |

| Enamine | EN300-140004-5.0g |

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |

142253-58-5 | 95% | 5.0g |

$600.0 | 2023-02-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101238-1 G |

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |

142253-58-5 | 95% | 1g |

¥ 1,597.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101238-5 G |

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |

142253-58-5 | 95% | 5g |

¥ 4,798.00 | 2022-10-13 | |

| Advanced ChemBlocks | A-416-5G |

1-Boc-3-(cyanomethyl)azetidine |

142253-58-5 | 97% | 5G |

$490 | 2023-09-15 |

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

142253-58-5 (Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate) 関連製品

- 1217710-12-7(tert-butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate)

- 476493-40-0(tert-butyl 3-cyanopyrrolidine-1-carboxylate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:142253-58-5)Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

清らかである:99%

はかる:5g

価格 ($):224.0